

## Application Notes and Protocols for (R)-DS89002333 In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                |           |
|----------------------|----------------|-----------|
| Compound Name:       | (R)-DS89002333 |           |
| Cat. No.:            | B12407290      | Get Quote |

Audience: Researchers, scientists, and drug development professionals.

Introduction: **(R)-DS89002333** is the (R)-enantiomer of DS89002333, a potent, orally active inhibitor of Protein Kinase A, cAMP-activated, catalytic subunit alpha (PRKACA).[1][2] The primary target of this compound is the constitutively active DNAJB1-PRKACA fusion protein, a hallmark oncogenic driver in Fibrolamellar Hepatocellular Carcinoma (FL-HCC).[1] These application notes provide detailed protocols for key in vitro assays to characterize the inhibitory activity of **(R)-DS89002333** against its target and its effects on downstream signaling and cell viability.

## **Quantitative Data Summary**

The following tables summarize the in vitro inhibitory activities of DS89002333. It is anticipated that the (R)-enantiomer exhibits comparable or superior potency.

| Assay Type                       | Target/Cell<br>Line | Parameter | Value  | Reference |
|----------------------------------|---------------------|-----------|--------|-----------|
| Biochemical<br>Kinase Inhibition | PRKACA              | IC50      | 0.3 nM | [2]       |
| Cellular<br>Phosphorylation      | NIH/3T3 cells       | IC50      | 50 nM  | [2]       |



## **Signaling Pathway and Inhibition**

The DNAJB1-PRKACA fusion protein, characteristic of FL-HCC, leads to aberrant, cAMP-independent kinase activity. This results in the phosphorylation of downstream substrates, such as the cAMP response element-binding protein (CREB), promoting cell proliferation and survival. **(R)-DS89002333** acts by directly inhibiting the catalytic activity of the PRKACA moiety of the fusion protein, thereby blocking this oncogenic signaling cascade.



Click to download full resolution via product page

Caption: Signaling pathway of DNAJB1-PRKACA and inhibition by (R)-DS89002333.



## **Experimental Protocols**

# Protocol 1: Biochemical PRKACA Kinase Binding Assay (LanthaScreen™ TR-FRET)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) binding assay to determine the  $IC_{50}$  of **(R)-DS89002333** against PRKACA. The assay measures the displacement of a fluorescent tracer from the kinase's ATP-binding site by the inhibitor.

Workflow Diagram:





Click to download full resolution via product page

Caption: Workflow for the LanthaScreen™ TR-FRET kinase binding assay.

#### Materials:

Recombinant human PRKACA (e.g., with a His-tag)



- LanthaScreen™ Eu-Anti-His Antibody (or other appropriate anti-tag antibody)
- LanthaScreen™ Kinase Tracer 236
- 5X Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl<sub>2</sub>, 1 mM EGTA, 0.01% Brij-35)
- (R)-DS89002333
- DMSO
- Low-volume 384-well microplates (e.g., Corning #3676)
- TR-FRET compatible plate reader

#### Procedure:

- Reagent Preparation:
  - Prepare a 1X Kinase Buffer by diluting the 5X stock with deionized water.
  - Prepare a serial dilution of (R)-DS89002333 in DMSO, then dilute in 1X Kinase Buffer to create 3X final concentrations. A typical starting concentration for the dilution series might be 1 μM.
  - Prepare a 3X Kinase/Antibody mixture in 1X Kinase Buffer. (e.g., 15 nM PRKACA, 6 nM Eu-Anti-His Antibody).
  - Prepare a 3X Tracer solution in 1X Kinase Buffer. The optimal concentration should be determined experimentally but is often near the Kd of the tracer for the kinase.
- Assay Assembly:
  - $\circ$  Add 5  $\mu$ L of the 3X **(R)-DS89002333** serial dilutions to the wells of a 384-well plate. Include "no inhibitor" (DMSO vehicle) and "no enzyme" controls.
  - Add 5 μL of the 3X Kinase/Antibody mixture to all wells except the "no enzyme" controls.
  - $\circ$  Add 5  $\mu$ L of 1X Kinase Buffer to the "no enzyme" control wells.



- $\circ$  Add 5  $\mu$ L of the 3X Tracer solution to all wells. The final volume will be 15  $\mu$ L.
- Incubation and Measurement:
  - Cover the plate and incubate for 60 minutes at room temperature, protected from light.
  - Read the plate on a TR-FRET enabled plate reader, collecting signals at 615 nm
    (Europium emission) and 665 nm (Tracer emission) following excitation at ~340 nm.
- Data Analysis:
  - Calculate the Emission Ratio (665 nm / 615 nm) for each well.
  - Normalize the data using the "no inhibitor" (100% activity) and "no enzyme" or high concentration inhibitor (0% activity) controls.
  - Plot the normalized data against the log of the inhibitor concentration and fit to a fourparameter logistic model to determine the IC<sub>50</sub> value.

## Protocol 2: Cellular CREB Phosphorylation Assay (In-Cell Western)

This protocol quantifies the inhibition of PRKACA-mediated CREB phosphorylation at Serine 133 in a cellular context. NIH/3T3 cells are treated with **(R)-DS89002333**, and phosphorylated CREB (pCREB) levels are measured.

Workflow Diagram:





Click to download full resolution via product page

Caption: Workflow for the In-Cell Western assay for pCREB.



#### Materials:

- NIH/3T3 cells
- DMEM with 10% FBS
- (R)-DS89002333
- 96-well clear bottom microplates
- Formaldehyde or Paraformaldehyde (PFA)
- Triton X-100
- Blocking buffer (e.g., LI-COR® Odyssey® Blocking Buffer)
- Primary antibodies: Rabbit anti-pCREB (Ser133), Mouse anti-Total CREB
- Secondary antibodies: IRDye® 800CW Goat anti-Rabbit, IRDye® 680RD Goat anti-Mouse
- Phosphate Buffered Saline (PBS)
- Infrared imaging system (e.g., LI-COR® Odyssey®)

#### Procedure:

- Cell Culture and Plating:
  - Culture NIH/3T3 cells in DMEM supplemented with 10% FBS.
  - Seed 1.5 x 10<sup>4</sup> cells per well in a 96-well plate and incubate overnight to allow for attachment.
- Compound Treatment:
  - $\circ$  Prepare serial dilutions of **(R)-DS89002333** in culture medium. The final concentrations should range from approximately 0.001 to 10  $\mu M.[2]$



- Remove the old medium from the cells and add the medium containing the compound or vehicle (DMSO).
- Incubate for 30 minutes at 37°C.[2]
- Fixation and Permeabilization:
  - Remove the treatment medium and wash the cells once with PBS.
  - $\circ$  Fix the cells by adding 100  $\mu$ L of 4% PFA in PBS to each well and incubating for 20 minutes at room temperature.
  - Wash the wells three times with PBS containing 0.1% Triton X-100.
  - Permeabilize the cells by incubating with 0.1% Triton X-100 in PBS for 20 minutes.
- Blocking and Antibody Incubation:
  - Wash wells three times with PBS.
  - $\circ~$  Block the cells by adding 150  $\mu L$  of Odyssey® Blocking Buffer to each well and incubating for 1.5 hours at room temperature.
  - Prepare a solution of primary antibodies (e.g., 1:400 anti-pCREB and 1:800 anti-Total CREB) in blocking buffer.
  - $\circ$  Remove the blocking buffer and add 50  $\mu L$  of the primary antibody solution to each well. Incubate overnight at 4°C.
- Secondary Antibody Incubation and Imaging:
  - Wash the wells four times with PBS containing 0.1% Tween-20.
  - Prepare a solution of fluorescently-labeled secondary antibodies (e.g., 1:1000 IRDye®
    800CW Goat anti-Rabbit and 1:1000 IRDye® 680RD Goat anti-Mouse) in blocking buffer.
  - $\circ$  Add 50  $\mu$ L of the secondary antibody solution to each well and incubate for 1 hour at room temperature, protected from light.



- Wash the wells four times with PBS containing 0.1% Tween-20.
- Scan the plate using an infrared imaging system.
- Data Analysis:
  - Quantify the fluorescence intensity in the 700 nm (Total CREB) and 800 nm (pCREB) channels.
  - Normalize the pCREB signal to the Total CREB signal for each well.
  - Plot the normalized pCREB signal against the log of the inhibitor concentration and fit to a dose-response curve to determine the cellular IC<sub>50</sub>.

### **Protocol 3: Cell Viability Assay (CellTiter-Glo®)**

This protocol measures cell viability by quantifying ATP, which indicates the presence of metabolically active cells. This assay can be used to determine the effect of **(R)-DS89002333** on the proliferation of FL-HCC patient-derived cells or other relevant cell lines.

Workflow Diagram:





Click to download full resolution via product page

Caption: Workflow for the CellTiter-Glo® luminescent cell viability assay.

Materials:



- FL-HCC patient-derived cells or other appropriate cell line (e.g., NIH/3T3 expressing DNAJB1-PRKACA)
- · Appropriate cell culture medium
- (R)-DS89002333
- Solid white, opaque-walled 96-well plates
- CellTiter-Glo® Luminescent Cell Viability Assay kit
- Luminometer plate reader

#### Procedure:

- · Cell Plating and Treatment:
  - $\circ$  Seed cells into a 96-well opaque plate at a predetermined optimal density (e.g., 2,000 10,000 cells/well in 100  $\mu$ L of medium).
  - Incubate overnight to allow cells to attach.
  - Prepare a serial dilution of (R)-DS89002333 in culture medium and add to the wells.
    Include vehicle-only (DMSO) control wells.
  - Incubate the plate for a desired period (e.g., 72 hours) under standard culture conditions.
- Assay Execution:
  - Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.
  - Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.
  - Add a volume of CellTiter-Glo® Reagent to each well equal to the volume of cell culture medium in the well (e.g., add 100 μL of reagent to 100 μL of medium).
  - Place the plate on an orbital shaker for 2 minutes to induce cell lysis.



- Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
- Measurement and Analysis:
  - Measure the luminescence using a plate-reading luminometer.
  - Calculate the percentage of cell viability for each concentration by normalizing the luminescent signal to the vehicle-treated control wells (after subtracting the background from medium-only wells).
  - Plot the percent viability against the log of the inhibitor concentration to determine the GI<sub>50</sub> (concentration for 50% growth inhibition).

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Novel protein kinase cAMP-Activated Catalytic Subunit Alpha (PRKACA) inhibitor shows anti-tumor activity in a fibrolamellar hepatocellular carcinoma model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- To cite this document: BenchChem. [Application Notes and Protocols for (R)-DS89002333 In Vitro Assays]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12407290#r-ds89002333-in-vitro-assay-protocol]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com